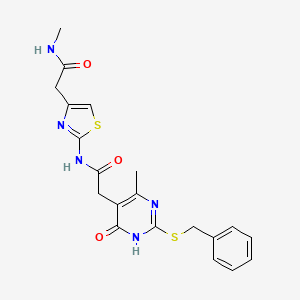
2-methyl-3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic and amidation reactions . Protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of “2-methyl-3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole” can be analyzed using various techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Wissenschaftliche Forschungsanwendungen
- Pyrrolopyrazine derivatives, including this compound, have demonstrated antimicrobial properties. They inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antibiotics or antifungal agents .
Antimicrobial Activity
Despite their potential, more research is needed to fully understand the mechanisms of action and structure-activity relationships (SAR) of pyrrolopyrazine derivatives. Medicinal chemistry researchers can use this information to design and synthesize new leads for various diseases . The pyrrolopyrazine scaffold remains an attractive area for drug discovery research .
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds. This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines , suggesting potential anticancer properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant, suggesting that this compound may be stable under a variety of conditions .
Eigenschaften
IUPAC Name |
2-methyl-3-(pyridin-2-ylsulfanylmethyl)-4,5,6,7-tetrahydroindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-17-13(10-18-14-8-4-5-9-15-14)11-6-2-3-7-12(11)16-17/h4-5,8-9H,2-3,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGSYUOMMTWWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2760530.png)


![3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2760535.png)

![ethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2760538.png)





![N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2760547.png)
![tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate](/img/structure/B2760551.png)